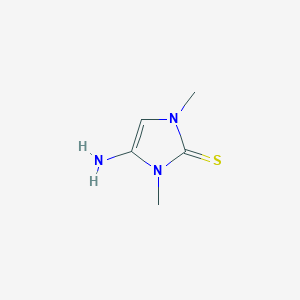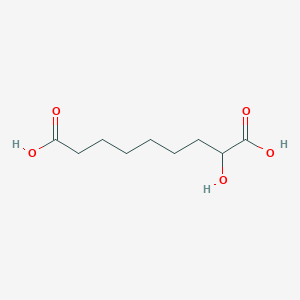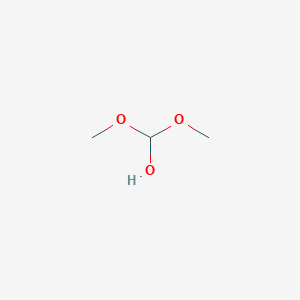
2-(methylamino)-1-(pyrimidin-2-yl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(methylamino)-1-(pyrimidin-2-yl)ethan-1-ol is a chemical compound that belongs to the class of pyrimidine derivatives. This compound has garnered interest due to its potential applications in various scientific fields, including chemistry, biology, and medicine. Its unique structure, which includes a pyrimidine ring and an ethanol group, allows it to participate in a variety of chemical reactions and biological processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylamino)-1-(pyrimidin-2-yl)ethan-1-ol typically involves the reaction of pyrimidine derivatives with methylamine and ethanol under controlled conditions. One common method involves the nucleophilic substitution of a halogenated pyrimidine with methylamine, followed by the addition of ethanol to form the final product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize costs. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(methylamino)-1-(pyrimidin-2-yl)ethan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
2-(methylamino)-1-(pyrimidin-2-yl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential effects on cellular processes and its role in signal transduction pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-(methylamino)-1-(pyrimidin-2-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological processes. For example, it may act as an agonist or antagonist in signal transduction pathways, affecting cellular responses and functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Rac-1-(methylamino)-2-pyrimidin-2-ylethanol
- Rac-2-(ethylamino)-1-pyrimidin-2-ylethanol
- Rac-2-(methylamino)-1-pyrimidin-3-ylethanol
Uniqueness
2-(methylamino)-1-(pyrimidin-2-yl)ethan-1-ol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C7H11N3O |
|---|---|
Poids moléculaire |
153.18 g/mol |
Nom IUPAC |
2-(methylamino)-1-pyrimidin-2-ylethanol |
InChI |
InChI=1S/C7H11N3O/c1-8-5-6(11)7-9-3-2-4-10-7/h2-4,6,8,11H,5H2,1H3 |
Clé InChI |
IEYYTXHCEHMXOY-UHFFFAOYSA-N |
SMILES canonique |
CNCC(C1=NC=CC=N1)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[(tert-Butoxycarbonyl)amino]-2,3-dihydro-1H-indene-2-carboxylic acid](/img/structure/B8625825.png)


![4-[(4-chlorophenyl)methoxy]-2-hydroxybenzaldehyde](/img/structure/B8625835.png)




![8-(Pyridin-4-yl)-2-azaspiro[4.5]decane](/img/structure/B8625855.png)

